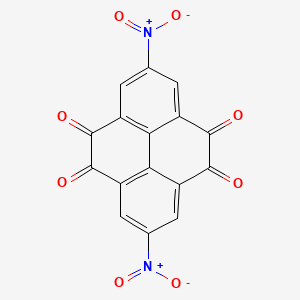
2,7-Dinitropyrene-4,5,9,10-tetraone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Dinitropyrene-4,5,9,10-tetraone: is a nitro-substituted polycyclic aromatic compound. It is known for its unique structure, which includes multiple reactive sites, making it a valuable compound in various fields such as materials science, organic electronics, and pharmaceuticals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-dinitropyrene-4,5,9,10-tetraone typically involves the nitration of pyrene derivatives. One common method includes the nitration of pyrene-4,5,9,10-tetraone using a mixture of nitric acid and sulfuric acid under controlled temperature conditions . Another approach involves the oxidation of 2,7-di-tert-butylpyrene using hypervalent iodine oxyacids, which selectively oxidizes it to the corresponding tetraone .
Industrial Production Methods: Industrial production of this compound is not widely documented, but it likely follows similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hypervalent iodine oxyacids, controlled temperature, and solvent systems like acetic acid.
Reduction: Hydrogen gas with a palladium catalyst, or metal hydrides like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products:
Oxidation: Formation of additional carbonyl groups.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Replacement of nitro groups with other functional groups like amines or thiols.
Aplicaciones Científicas De Investigación
2,7-Dinitropyrene-4,5,9,10-tetraone has several applications in scientific research:
Materials Science: Used as a starting material for the preparation of organic optoelectronic materials, polymer materials, and functional materials.
Organic Electronics: Acts as a building block for conjugated materials, which are essential in the development of molecular electronics.
Pharmaceuticals: Due to its multiple reactive sites, it can be used to construct biologically active compounds such as anti-cancer drugs and antimicrobial agents.
Energy Storage: Applied as a high-performance cathode material in lithium-ion batteries, exhibiting high reversible capacity.
Mecanismo De Acción
The mechanism of action of 2,7-dinitropyrene-4,5,9,10-tetraone involves its ability to participate in redox reactions due to the presence of nitro and carbonyl groups. These groups can undergo electron transfer processes, making the compound useful in energy storage applications. The molecular targets and pathways involved include the interaction with metal ions in battery systems, facilitating ionic diffusion and electron transfer .
Comparación Con Compuestos Similares
2,7-Diaminopyrene-4,5,9,10-tetraone: Similar structure but with amino groups instead of nitro groups.
2,7-Dibromopyrene-4,5,9,10-tetraone: Contains bromine atoms, making it a strong electron acceptor.
2,7-Diiodopyrene-4,5,9,10-tetraone: Contains iodine atoms, also used as an electron acceptor.
Uniqueness: 2,7-Dinitropyrene-4,5,9,10-tetraone is unique due to its nitro groups, which provide distinct redox properties and reactivity compared to its amino, bromo, or iodo counterparts. This makes it particularly valuable in applications requiring specific electron-donating or -accepting characteristics .
Propiedades
Fórmula molecular |
C16H4N2O8 |
|---|---|
Peso molecular |
352.21 g/mol |
Nombre IUPAC |
2,7-dinitropyrene-4,5,9,10-tetrone |
InChI |
InChI=1S/C16H4N2O8/c19-13-7-1-5(17(23)24)2-8-11(7)12-9(14(13)20)3-6(18(25)26)4-10(12)16(22)15(8)21/h1-4H |
Clave InChI |
PLIPECIYPPCLQA-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C2C3=C1C(=O)C(=O)C4=C3C(=CC(=C4)[N+](=O)[O-])C(=O)C2=O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















